molecular formula C17H18BrN5O2S B2411176 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1797173-14-8

2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2411176
CAS No.: 1797173-14-8
M. Wt: 436.33
InChI Key: FJYUSHLGZNPWHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . In this work, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated .

Scientific Research Applications

Application in HIV-1 Infection Prevention

Cheng De-ju (2015) discussed the use of methylbenzenesulfonamide derivatives, including compounds with structural similarities to 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, in the context of HIV-1 infection prevention. These compounds act as small molecule antagonists and are potential candidates for drug development against HIV-1 (Cheng De-ju, 2015).

Photodynamic Therapy for Cancer Treatment

A study by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) explored the potential of new zinc phthalocyanine derivatives, with structural elements similar to this compound, in photodynamic therapy for cancer treatment. The compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, making them promising Type II photosensitizers for photodynamic therapy in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Antimicrobial Activity

V. L. Ranganatha and colleagues (2018) synthesized novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, which share structural features with this compound. They found significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential applications in combating infections (V. L. Ranganatha et al., 2018).

Inhibition of Carbonic Anhydrase Isozymes

A study by A. Alafeefy and colleagues (2015) investigated the inhibition of human carbonic anhydrase isozymes by a series of benzenesulfonamides, structurally related to this compound. These compounds showed low nanomolar activity against certain isozymes, indicating their potential in therapeutic applications related to diseases like glaucoma, epilepsy, obesity, and cancer (A. Alafeefy et al., 2015).

Properties

IUPAC Name

2-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5O2S/c18-14-3-1-2-4-16(14)26(24,25)22-12-13-5-9-23(10-6-13)17-15(11-19)20-7-8-21-17/h1-4,7-8,13,22H,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYUSHLGZNPWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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